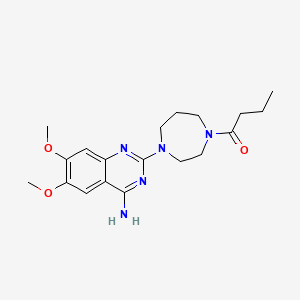Bunazosin has been used in trials studying the treatment of High Blood Pressure.
Bunazosin
CAS No.: 80755-51-7
Cat. No.: VC1602526
Molecular Formula: C19H27N5O3
Molecular Weight: 373.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 80755-51-7 |
|---|---|
| Molecular Formula | C19H27N5O3 |
| Molecular Weight | 373.4 g/mol |
| IUPAC Name | 1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-1,4-diazepan-1-yl]butan-1-one |
| Standard InChI | InChI=1S/C19H27N5O3/c1-4-6-17(25)23-7-5-8-24(10-9-23)19-21-14-12-16(27-3)15(26-2)11-13(14)18(20)22-19/h11-12H,4-10H2,1-3H3,(H2,20,21,22) |
| Standard InChI Key | RHLJLALHBZGAFM-UHFFFAOYSA-N |
| SMILES | CCCC(=O)N1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC |
| Canonical SMILES | CCCC(=O)N1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC |
Introduction
Chemical Structure and Properties
Chemical Identification
Bunazosin is an aminoquinazoline derivative with potent pharmacological properties. Its IUPAC name is 1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-1,4-diazepan-1-yl]butan-1-one . The compound is classified as a member of the quinazoline family and possesses a unique chemical structure that underlies its biological activity.
Physical and Chemical Characteristics
Bunazosin presents distinctive chemical and physical properties that are summarized in the table below:
| Property | Value |
|---|---|
| Molecular Formula | C19H27N5O3 |
| Molecular Weight | 373.4 g/mol |
| CAS Registry Number | 80755-51-7 |
| InChIKey | RHLJLALHBZGAFM-UHFFFAOYSA-N |
| Percent Composition | C 61.11%, H 7.29%, N 18.75%, O 12.85% |
| Physical State | Crystalline solid (as hydrochloride salt) |
The free base form of bunazosin has a molecular weight of 373.4 g/mol . The compound contains multiple nitrogen atoms within its structure, contributing to its basic nature and ability to form stable salts with acids.
Salt Forms and Properties
Bunazosin hydrochloride, the most common pharmaceutical form, has a molecular formula of C19H27N5O3·HCl with a molecular weight of 409.91 g/mol . The hydrochloride salt forms crystals when recrystallized from methanol/ethanol mixtures and exhibits a melting point between 280-282°C . This salt form enhances the compound's stability and solubility characteristics, making it suitable for pharmaceutical formulations.
Pharmacological Profile
Mechanism of Action
Bunazosin functions primarily as a potent and selective alpha1-adrenoceptor antagonist . By blocking these receptors, bunazosin prevents the binding of endogenous catecholamines, resulting in vasodilation and subsequent reduction in peripheral vascular resistance. This mechanism accounts for its effectiveness as an antihypertensive agent.
In ocular tissues, bunazosin's alpha1-adrenoceptor antagonism helps attenuate the constriction of retinal arteries induced by substances such as phenylephrine and endothelin-1 (ET-1) . Additionally, research suggests that bunazosin may exert neuroprotective effects through a sodium channel blocking mechanism, which contributes to its potential applications in treating ischemic retinal conditions .
Pharmacodynamic Effects
The pharmacodynamic profile of bunazosin extends beyond its primary mechanism. Research has demonstrated several notable effects:
-
Improvement of optic nerve head blood flow
-
Reduction in visual-evoked potential implicit time prolongation
-
Prevention of optic disk cup enlargement
-
Preservation of retinal ganglion cell layer cells
-
Neuroprotection against glutamate-induced neuronal cell death
These effects suggest a multifaceted action profile that extends beyond simple adrenergic receptor antagonism.
Therapeutic Applications
Cardiovascular Applications
Bunazosin was initially developed and utilized as a systemic antihypertensive medication . As an alpha1-adrenoceptor antagonist, it effectively reduces blood pressure by decreasing peripheral vascular resistance. Clinical trials have confirmed its efficacy in the treatment of high blood pressure .
Ophthalmological Applications
One of the most promising therapeutic areas for bunazosin is in ophthalmology. The compound has been investigated as an ocular hypotensive drug, capable of reducing intraocular pressure . Beyond this application, extensive research has revealed potential benefits in treating various ischemic retinal diseases.
Bunazosin hydrochloride has shown particular promise in addressing:
-
Glaucoma
-
Retinal vascular occlusive diseases
-
Other conditions associated with disturbances of ocular circulation
These applications leverage both the compound's effects on blood flow and its direct neuroprotective properties.
Research Findings
Effects on Ocular Circulation
Studies in rabbits have demonstrated that topically instilled bunazosin hydrochloride penetrates to the posterior retina in concentrations sufficient to attenuate the constriction of retinal arteries induced by phenylephrine or endothelin-1 . This effect is particularly significant because impaired blood flow in the optic nerve head and retina is implicated in the pathogenesis of glaucoma and other ischemic retinal diseases.
In healthy human subjects, topical application of bunazosin hydrochloride has been shown to increase blood velocity in the optic nerve head, retina, and choroid without significantly altering systemic blood pressure or heart rate . This selective improvement in ocular circulation represents a potential therapeutic advantage, allowing for local effects without unwanted systemic consequences.
Neuroprotective Effects
Beyond its vascular effects, bunazosin has demonstrated direct neuroprotective properties. In experimental models, the compound improved impairments of optic nerve head blood flow and prevented the prolongation of visual-evoked potentials implicit time induced by endothelin-1 .
In rat primary retinal cultures, bunazosin hydrochloride reduced glutamate-induced neuronal cell death, likely through a sodium channel blocking effect . This neuroprotective mechanism provides additional therapeutic potential beyond the compound's vascular effects.
Experimental Evidence
Several key experimental findings support bunazosin's potential in treating ocular conditions:
-
Amelioration of endothelin-1-induced optic nerve head ischemia with topical application
-
Prevention of retinal ganglion cell layer cell decrease following repeated endothelin-1 injections
-
Improvement in optic nerve head capillary blood flow reduced by nitric oxide synthase inhibition
-
Preservation of visual-evoked potential amplitude
These findings collectively suggest that bunazosin acts through multiple complementary mechanisms to protect retinal tissues and preserve visual function under ischemic conditions.
Spectral and Analytical Data
Identification Methods
Bunazosin can be identified and characterized using various spectroscopic techniques. Mass spectrometry data is available, with the compound showing distinctive fragmentation patterns in ESI-MS . The spectral characteristics provide a reliable means for quality control and identification in research and pharmaceutical contexts.
Chemical Classification
Bunazosin belongs to several chemical classification categories:
-
Quinazolines
-
Alpha-1 adrenergic receptor antagonists
-
Antihypertensive agents
-
Ocular hypotensive agents
This classification reflects both its structural features and pharmacological activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume